Didecyl 4-nitrophenyl phosphate
Description
Properties
CAS No. |
194425-89-3 |
|---|---|
Molecular Formula |
C26H46NO6P |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
didecyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C26H46NO6P/c1-3-5-7-9-11-13-15-17-23-31-34(30,32-24-18-16-14-12-10-8-6-4-2)33-26-21-19-25(20-22-26)27(28)29/h19-22H,3-18,23-24H2,1-2H3 |
InChI Key |
GOVBSCLWGZFXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Intermediates
The synthesis involves a two-step process:
- Alkylation of 4-nitrophenol : 4-Nitrophenol reacts with dialkyl chlorophosphate in the presence of a base to form O,O-dialkyl 4-nitrophenyl phosphate.
- Purification and isolation : The crude product is purified via reduced-pressure distillation or recrystallization.
For didecyl derivatives, di-decyl chlorophosphate would substitute shorter-chain analogs. The reaction proceeds under anhydrous conditions at 0–25°C, with triethylamine or inorganic bases (e.g., NaHCO₃) neutralizing HCl byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Patent CN110627830A demonstrates that dichloromethane and acetonitrile are optimal solvents for alkylation and dealkylation steps, respectively. For didecyl esters, non-polar solvents like toluene may enhance solubility of long-chain reactants. Reaction temperatures are maintained at 0–25°C to minimize side reactions such as hydrolysis.
Stoichiometric Ratios
A molar ratio of 1:1.2:1.2 (4-nitrophenol : dialkyl chlorophosphate : base) maximizes yield while minimizing excess reagent waste. For didecyl chlorophosphate, which has lower reactivity due to steric hindrance, a slight excess (1.5 equivalents) may be necessary.
Industrial-Scale Production Challenges
Purification Techniques
Long-chain dialkyl esters like didecyl 4-nitrophenyl phosphate pose purification challenges due to high viscosity. Patent CN102268035A highlights reduced-pressure distillation as effective for intermediates, but molecular distillation or column chromatography may be required for didecyl derivatives.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Didecyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 4-nitrophenol and didecyl phosphate.
Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, resulting in the formation of substituted products.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions, with water as the reagent.
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, and the reactions are often conducted in organic solvents such as dichloromethane or ethanol.
Major Products
Hydrolysis: Produces 4-nitrophenol and didecyl phosphate.
Nucleophilic Substitution: Yields substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Didecyl 4-nitrophenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphate ester hydrolysis.
Biology: Employed in enzymatic studies to investigate the activity of phosphatases and other enzymes involved in phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of didecyl 4-nitrophenyl phosphate involves the interaction of its phosphate group with various molecular targets. In enzymatic reactions, the compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing 4-nitrophenol and didecyl phosphate. The molecular pathways involved include the formation of a pentacoordinate phosphorane intermediate during the hydrolysis process .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key properties of didecyl 4-nitrophenyl phosphate and related organophosphates:
*Inferred molecular formula based on structural analogs.
Key Findings:
Substituent Effects on Reactivity and Toxicity: The 4-nitrophenyl group is critical for toxicity across analogs, enabling irreversible binding to acetylcholinesterase in nerve agents . Didecyl and diethyl variants likely share this mechanism.
Hydrolysis Pathways: Methyl and ethyl derivatives hydrolyze faster due to shorter chains, yielding toxic intermediates like 4-nitrophenol . Bulky substituents (e.g., phenyl in diphenyl 4-nitrophenyl phosphate) slow enzymatic hydrolysis due to steric hindrance .
Applications: Paraoxon and its analogs are used as nerve agent simulants , while disodium salts serve as phosphatase substrates in diagnostics . this compound may act as a stable simulant for decontamination studies, leveraging its hydrophobicity for non-aqueous systems.
Mechanistic Insights from Structural Analogues
- Enzymatic Interactions : The 4-nitrophenyl group’s electron-withdrawing nature enhances leaving-group ability during hydrolysis, a key factor in phosphatase activity .
- Environmental Impact: Longer-chain organophosphates like didecyl derivatives may persist in lipid-rich environments, posing ecological risks .
- Decontamination Challenges : Hydrolysis of methyl/ethyl variants under basic conditions can yield toxic intermediates (e.g., ethyl 4-nitrophenyl phosphate), necessitating careful control of reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
